molecular formula C25H25NO4 B368528 3-Hydroxy-7-methyl-1-(3-(naphthalen-2-yloxy)propyl)-3-(2-oxopropyl)indolin-2-one CAS No. 881078-55-3

3-Hydroxy-7-methyl-1-(3-(naphthalen-2-yloxy)propyl)-3-(2-oxopropyl)indolin-2-one

Cat. No. B368528
CAS RN: 881078-55-3
M. Wt: 403.5g/mol
InChI Key: UIBPMODMTWBXAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-7-methyl-1-(3-(naphthalen-2-yloxy)propyl)-3-(2-oxopropyl)indolin-2-one, also known as NM-2201, is a synthetic cannabinoid that has gained popularity in the research community due to its potential applications in the field of pharmacology. The compound was first synthesized in 2014 and has since been the subject of numerous studies aimed at understanding its mechanism of action and potential therapeutic uses.

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Indole derivatives, akin to the indolinone part of the query compound, are extensively studied for their biological activities. Research highlights the pharmacological potential of indole and its derivatives in treating various diseases, emphasizing their roles in toxicology and medicinal applications (Natal'ya Malyshkina et al., 2022). Indole structures, due to their ability to interact with biological cations, anions, and macromolecules, show promise in anticancer, antibacterial, antifungal, and antiviral therapies, among other applications (Huo-Hui Gong et al., 2016).

Environmental Applications

Naphthalene derivatives, which form part of the compound's structure, are studied for their environmental impact and removal techniques. Studies on naphthalene biodegradation, particularly by strains like Pseudomonas putida, offer insights into bioremediation strategies for polycyclic aromatic hydrocarbons (PAHs), highlighting the microbial degradation as a key recovery mechanism for PAH-contaminated sites (R. Peng et al., 2008; F. Song et al., 2018).

Chemical Synthesis and Material Science

Research on the synthesis and application of dihydroxynaphthalene, closely related to the naphthalene moiety of the compound, shows its use in the production of dyes and in eco-friendly processes, emphasizing the importance of photocatalytic methods for its synthesis (Zhang You-lan, 2005). Moreover, the exploration of plastic scintillators incorporating naphthalene derivatives points to the compound's potential in developing materials with specific optical and stability characteristics (V. N. Salimgareeva et al., 2005).

properties

IUPAC Name

3-hydroxy-7-methyl-1-(3-naphthalen-2-yloxypropyl)-3-(2-oxopropyl)indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO4/c1-17-7-5-10-22-23(17)26(24(28)25(22,29)16-18(2)27)13-6-14-30-21-12-11-19-8-3-4-9-20(19)15-21/h3-5,7-12,15,29H,6,13-14,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBPMODMTWBXAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(C(=O)N2CCCOC3=CC4=CC=CC=C4C=C3)(CC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-7-methyl-1-(3-(naphthalen-2-yloxy)propyl)-3-(2-oxopropyl)indolin-2-one

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